
N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an amine group attached to a 4-chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-chloroaniline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloroaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block in the preparation of complex molecules for research and industrial applications.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with organic groups makes it a versatile compound in modifying the properties of molecules. The compound can interact with enzymes and receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
- N-(4-Chlorophenyl)-1,2-phenylenediamine
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine stands out due to its unique combination of a silicon atom with a 4-chlorophenyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
63911-86-4 |
|---|---|
Formule moléculaire |
C9H14ClNSi |
Poids moléculaire |
199.75 g/mol |
Nom IUPAC |
4-chloro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H14ClNSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
Clé InChI |
KHYFCLHLSFESKM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
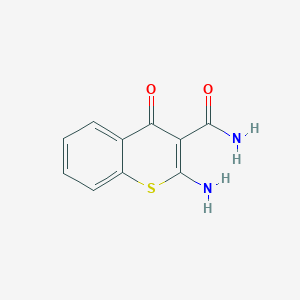

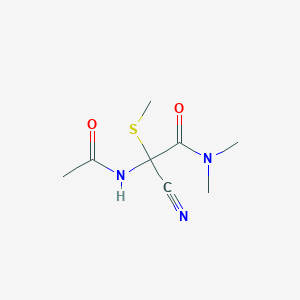
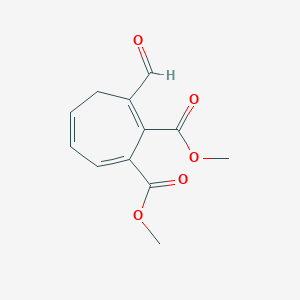
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
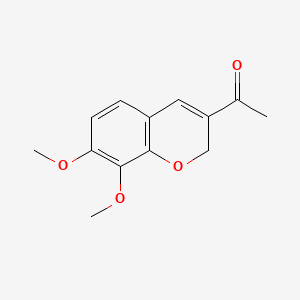
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
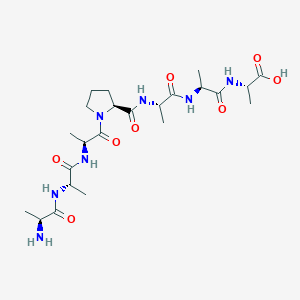
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
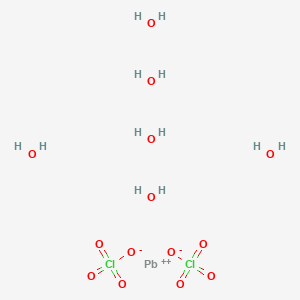
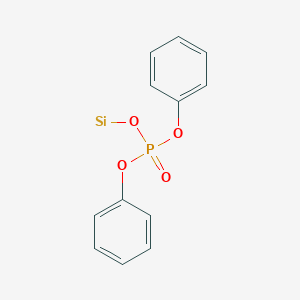
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
